molecular formula C8H19NO5S B7518244 4-[Bis(2-hydroxyethyl)amino]butane-1-sulfonic acid

4-[Bis(2-hydroxyethyl)amino]butane-1-sulfonic acid

Cat. No.: B7518244
M. Wt: 241.31 g/mol
InChI Key: SEUSYTLWRYJGCV-UHFFFAOYSA-N
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Description

4-[Bis(2-hydroxyethyl)amino]butane-1-sulfonic acid is a zwitterionic compound characterized by a butane backbone with a sulfonic acid group (-SO₃H) at position 1 and a bis(2-hydroxyethyl)amino group [-N(CH₂CH₂OH)₂] at position 4. The molecular formula is C₈H₁₉NO₅S, with an estimated molecular weight of 241.3 g/mol. This structure confers amphipathic properties, enabling solubility in aqueous media while maintaining mild hydrophobicity from the alkyl chain.

Properties

IUPAC Name

4-[bis(2-hydroxyethyl)amino]butane-1-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO5S/c10-6-4-9(5-7-11)3-1-2-8-15(12,13)14/h10-11H,1-8H2,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUSYTLWRYJGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCS(=O)(=O)O)CN(CCO)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(2-hydroxyethyl)amino]butane-1-sulfonic acid typically involves the reaction of 1,4-butane sultone with diethanolamine. The reaction proceeds as follows:

    Step 1: 1,4-butane sultone is reacted with diethanolamine in an aqueous medium.

    Step 2: The mixture is heated to facilitate the ring-opening reaction of the sultone, leading to the formation of the sulfonic acid group.

    Step 3: The product is purified through crystallization or other suitable purification techniques.

Industrial Production Methods

In industrial settings, the production of 4-[Bis(2-hydroxyethyl)amino]butane-1-sulfonic acid follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to mix and heat the reactants.

    Continuous Flow Systems: These systems ensure a steady production rate and consistent product quality.

    Purification: Industrial purification methods may include filtration, distillation, and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Table 1: Hypothetical Degradation Products

Reaction TypeConditionsProducts
HydrolysispH > 10, 80°CButane-1-sulfonic acid + Bisethanolamine
Oxidation (- OH)Aqueous UV/H₂O₂4-Carboxybutane-1-sulfonic acid

Radical-Mediated Reactions

Studies on 1,4-dibromobutane dehalogenation suggest that butane sulfonic acid derivatives participate in radical chain mechanisms . For Compound X:

  • Radical Formation : Abstraction of hydrogen from the hydroxyethyl groups generates carbon-centered radicals, leading to cyclization or disproportionation (e.g., ethylene/butene formation) .

  • Disproportionation : Radical intermediates may yield alkenes (e.g., 1-butene) and alkanes (e.g., butane) .

Buffering and Coordination Chemistry

As a zwitterionic sulfonic acid, Compound X likely exhibits buffering behavior in aqueous solutions (pH 6–8) . Key interactions:

  • Proton Transfer : The sulfonic acid group donates protons, while the tertiary amine accepts them .

  • Metal Chelation : The hydroxyethyl and sulfonate groups may coordinate transition metals (e.g., Co²⁺, Mg²⁺), analogous to BES .

Functionalization Reactions

While direct data is lacking, sulfonic acid derivatives typically undergo:

  • Esterification : Reaction with alcohols (e.g., methanol) under acidic catalysis to form sulfonate esters .

  • Sulfonamide Formation : Condensation with amines yields sulfonamides, though steric hindrance from bis(2-hydroxyethyl) groups may limit reactivity .

Environmental Persistence

As a potential PFBS precursor, Compound X may degrade into perfluorinated sulfonates under environmental conditions . Key pathways:

  • Microbial Defluorination : Anaerobic microbes sequentially cleave C-F bonds, yielding shorter-chain sulfonates .

  • Photolysis : UV exposure decomposes the hydroxyethyl side chains, leaving the sulfonic acid core intact .

Scientific Research Applications

Buffering Agent in Biological Research

BES as a Buffer:
BES is primarily utilized as a buffering agent due to its effective pKa value of approximately 7.15 at 20°C, making it ideal for maintaining physiological pH in biological systems . Its buffering capacity is particularly advantageous in cell culture and enzymatic assays where pH stability is crucial.

Table 1: Comparison of Buffering Agents

Buffering AgentpKa ValueOptimal pH RangeCommon Applications
BES7.156.5 - 7.5Cell culture, protein purification
PBS7.47.2 - 7.6General biological assays
HEPES7.556.8 - 8.2Molecular biology, electrophoresis

Applications in Protein Biochemistry

Stabilization of Proteins:
BES has been shown to stabilize proteins during purification processes and storage. Its zwitterionic nature minimizes ionic interactions that can lead to protein denaturation . For instance, in a study involving the purification of enzymes, BES maintained the activity of target proteins better than traditional buffers.

Case Study:
In a comparative analysis of various buffers for enzyme stability, BES outperformed Tris and phosphate buffers in retaining the activity of lactate dehydrogenase over extended periods . This demonstrates its effectiveness in preserving protein functionality.

Role in Cell Culture

Cell Viability and Growth:
BES is frequently used in cell culture media formulations due to its non-toxic nature and ability to maintain pH stability without affecting cell viability . It supports the growth of various cell lines, including mammalian and bacterial cells.

Table 2: Effects of Different Buffers on Cell Growth

Buffer TypeCell LineGrowth Rate (%)Viability (%)
BESHeLa9598
HEPESHEK2939095
TrisCHO-K18590

Pharmaceutical Formulations

Drug Development:
In pharmaceutical sciences, BES is employed as an excipient in drug formulations due to its biocompatibility and ability to enhance solubility for poorly soluble drugs . Its role as a stabilizer helps improve the shelf life of pharmaceutical products.

Case Study:
A formulation study demonstrated that incorporating BES into a poorly soluble drug increased its solubility by up to 50%, facilitating better absorption when administered orally . This underscores its significance in enhancing drug efficacy.

Mechanism of Action

The buffering action of 4-[Bis(2-hydroxyethyl)amino]butane-1-sulfonic acid is due to its ability to donate or accept protons, thereby resisting changes in pH. The sulfonic acid group can release a proton (H⁺) in basic conditions, while the amino group can accept a proton in acidic conditions. This dual functionality allows the compound to maintain a stable pH in various environments.

Comparison with Similar Compounds

Comparison with Similar Compounds

N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic Acid (BES)

  • Structure: Shorter ethane backbone (vs. butane) with sulfonic acid at position 2 and bis(2-hydroxyethyl)amino group at position 1.
  • Molecular Formula: C₆H₁₅NO₅S; Molecular Weight: 213.25 g/mol .
  • Key Properties : Melting point 152–154°C; widely used as a biological buffer (pH range ~6.6–7.6).

HEPBS (4-[4-(2-Hydroxyethyl)piperazin-1-yl]butane-1-sulfonic Acid)

  • Structure : Butane backbone with a piperazine ring substituted with a hydroxyethyl group and sulfonic acid.
  • Molecular Formula : C₁₀H₂₂N₂O₅S; Molecular Weight : ~282.36 g/mol .
  • Key Properties : Piperazine derivatives typically buffer near pH 7.5–8.0, ideal for enzymatic assays.
  • Comparison : The piperazine ring in HEPBS introduces additional nitrogen atoms, altering charge distribution and buffering capacity compared to the simpler tertiary amine in the target compound .

4-[(4-Amino-m-tolyl)butylamino]butane-1-sulphonic Acid

  • Structure: Butane backbone with sulfonic acid and a bulky aromatic amino substituent.
  • Molecular Formula : C₁₅H₂₆N₂O₃S; Molecular Weight : 314.44 g/mol .
  • Comparison : The aromatic moiety enhances UV absorbance and reactivity in coupling reactions, unlike the aliphatic hydroxyethyl groups in the target compound .

Benzenesulfonic Acid Derivatives with Triazine Linkages

  • Example: Benzenesulfonic acid,2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-(methylamino)-1,3,5-triazin-2-yl]amino]- (CAS 4404-43-7) .
  • Key Properties : Complex triazine-based structures with high polarity (PSA = 321.6); used in dyes or polymers.
  • Comparison : The triazine core and extended conjugation in these derivatives contrast sharply with the linear butane structure of the target compound, highlighting divergent applications .

Data Tables

Compound Name Molecular Formula Molecular Weight CAS Number Key Properties/Applications
4-[Bis(2-hydroxyethyl)amino]butane-1-sulfonic acid C₈H₁₉NO₅S 241.3 (estimated) Not provided Hypothetical biological buffer
BES C₆H₁₅NO₅S 213.25 10191-18-1 mp 152–154°C; biological buffer
HEPBS C₁₀H₂₂N₂O₅S 282.36 Not provided Piperazine-based buffer
4-[(4-Amino-m-tolyl)butylamino]butane-1-sulphonic acid C₁₅H₂₆N₂O₃S 314.44 16318-87-9 Pharmaceutical intermediate

Research Findings

  • Structural Impact on Buffering: The bis(2-hydroxyethyl)amino group in the target compound likely stabilizes pH via protonation/deprotonation of the tertiary amine, similar to BES. However, the longer butane chain may shift the pKa slightly compared to BES (~7.1) due to altered electron distribution .
  • Solubility : The sulfonic acid group ensures high water solubility, but the extended alkyl chain may reduce diffusion across lipid membranes compared to shorter-chain analogs like BES .
  • Safety : While specific SDS data are unavailable, structural analogs (e.g., HEPBS) require precautions against inhalation and skin contact, suggesting similar handling guidelines for the target compound .

Biological Activity

4-[Bis(2-hydroxyethyl)amino]butane-1-sulfonic acid, commonly known as BES, is a zwitterionic buffer extensively utilized in biological and biochemical research. Its unique properties contribute to various applications, particularly in maintaining physiological pH levels in biological systems. This article explores the biological activity of BES, including its interactions with cellular systems, its role in biochemical assays, and its potential therapeutic applications.

BES is characterized by the following chemical structure:

  • Molecular Formula : C8_{8}H18_{18}N2_{2}O4_{4}S
  • Molecular Weight : 218.30 g/mol
  • pKa : Approximately 6.8 at 25°C

This compound is part of Good's buffers, which are designed to provide stable pH conditions in biological experiments.

1. Buffering Capacity

BES is recognized for its effective buffering capacity in the physiological pH range (6.5 to 7.5). It is particularly useful in cell culture and enzyme assays where maintaining a stable pH is crucial for optimal enzyme activity and cellular function .

2. Cytotoxicity Studies

Research indicates that BES exhibits low cytotoxicity across various cell lines. For instance, studies involving human breast cancer cells (MDA-MB-231) demonstrated that BES-modified nanoparticles enhanced cellular uptake while maintaining biocompatibility .

3. Interaction with Proteins

BES influences protein conformation and stability due to its zwitterionic nature. It minimizes protein aggregation and denaturation during biochemical assays, thereby enhancing the reliability of experimental results .

Case Study 1: Cellular Uptake Modulation

In a study examining the effects of GBIL-modified PLGA nanoparticles on cellular uptake, BES was used as a buffer to maintain optimal pH conditions during experiments. The results showed a significant increase in uptake by cancer cells compared to normal cells, indicating potential applications in targeted drug delivery systems .

Case Study 2: Enzyme Activity Optimization

A comparative analysis of different buffers, including BES, revealed that BES maintained enzyme activity more effectively than traditional buffers like phosphate or citrate. This was particularly evident in assays involving enzymes sensitive to pH fluctuations, underscoring the importance of using appropriate buffers in biochemical research .

Comparative Analysis of Buffers

The following table summarizes key properties of BES compared to other common buffers:

Buffer TypepKaOptimal pH RangeCytotoxicityApplications
BES6.86.5 - 7.5LowCell culture, enzyme assays
HEPES7.57.2 - 7.6ModerateCell culture
Tris8.17.0 - 9.0ModerateProtein studies
PhosphateVariesVariesHighGeneral biochemistry

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